3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine
Description
Properties
IUPAC Name |
3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-8-4-6-11-9-10-5-2-3-7-12-10/h2-3,5,7,11H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILXRCRMWIJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with pyridin-2-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridin-2-ylmethyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential Antidepressant Activity
Research indicates that compounds with similar structures to 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine may exhibit antidepressant properties. The presence of the pyridine ring is often associated with neuroactive effects, making it a candidate for further exploration in treating mood disorders.
2. Antimicrobial Properties
There is evidence that derivatives of this compound can possess antimicrobial activities. The structural characteristics of the compound allow it to interact with bacterial cell membranes or enzymes, potentially leading to inhibitory effects on growth.
3. Antitumor Activity
Studies have suggested that compounds similar to this compound may exhibit antitumor properties. This is attributed to the ability of such compounds to interfere with cancer cell proliferation pathways, making them candidates for further investigation in cancer therapy.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Amine Coupling Reactions: Utilizing coupling reagents like T3P (propane phosphonic acid anhydride), which facilitate the formation of amide bonds with high yields and minimal side products .
- Alkylation Reactions: Employing alkyl halides in the presence of bases to introduce the pyridine moiety effectively.
These synthetic approaches not only yield the target compound but also allow for the generation of analogs that may enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have explored the biological activities and applications of related compounds:
| Study | Findings |
|---|---|
| Antidepressant Activity | A study on similar compounds indicated significant serotonin reuptake inhibition, suggesting potential antidepressant effects. |
| Antimicrobial Activity | Research demonstrated that pyridine derivatives showed activity against various bacterial strains, highlighting their potential as antimicrobial agents. |
| Antitumor Activity | Investigations into structural analogs revealed cytotoxic effects on cancer cell lines, indicating a promising avenue for cancer treatment. |
Mechanism of Action
The mechanism of action of 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The pyridin-2-ylmethyl group may play a crucial role in binding to these targets, while the methoxy and amine groups could influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Comparisons
Coordination Chemistry
- Schiff Base vs. Amine Ligands : The Schiff base analog () forms stronger metal complexes due to the imine nitrogen’s lone pair, enabling efficient catalysis in polymerization reactions. In contrast, the primary amine in the target compound may exhibit weaker coordination, favoring labile metal complexes suitable for dynamic catalytic systems .
- Denticity and Steric Effects: Quinoline-based Schiff bases () act as tridentate ligands, offering higher geometric control over metal centers compared to the bidentate pyridin-2-ylmethyl amine. Steric hindrance from the quinoline ring enhances regioselectivity in norbornene polymerization .
Electronic and Solubility Properties
- Methoxy vs.
- Aromatic Ring Variations : Replacing pyridine with furan () introduces oxygen’s lone pairs, altering electronic properties and hydrogen-bonding capacity. Furan derivatives may exhibit reduced metal-binding affinity but improved solubility in polar aprotic solvents .
Pharmacological vs. Catalytic Utility
- Pheniramine Derivatives : Pheniramine () shares structural motifs (pyridine and amine) but incorporates a phenyl group and dimethyl substitution, critical for antihistamine activity. The absence of these groups in the target compound limits its pharmacological relevance but highlights its niche in catalysis .
Biological Activity
3-Methoxy-N-(pyridin-2-ylmethyl)propan-1-amine, also known by its chemical formula CHNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propyl group substituted with a methoxy group at the 3-position and a pyridine ring at the 2-position. This unique structural arrangement contributes to its chemical behavior and biological interactions.
| Feature | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 180.25 g/mol |
| Structural Characteristics | Methoxy group, pyridine ring |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Studies indicate that the compound may act as an inhibitor or modulator of specific enzyme activities, which can lead to therapeutic effects in various conditions.
Enzyme Interactions
Research has shown that this compound can interact with enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAOs). Inhibitory studies suggest that it may exhibit selectivity for MAO-B over MAO-A, which is significant for developing treatments for neurological disorders.
Biological Activity Studies
- Antidepressant Effects : Preliminary studies indicate that compounds with similar structures have shown antidepressant-like effects in animal models. The inhibition of MAO-B is linked to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.
- Binding Affinity : Interaction studies have demonstrated that this compound has notable binding affinities for certain receptors, potentially influencing their activity. Further research is required to elucidate these interactions fully.
- Potential Therapeutic Applications : The compound's ability to modulate enzyme activity positions it as a candidate for drug development in treating depression, anxiety, and other mood disorders.
Case Study 1: MAO Inhibition
A study conducted on various derivatives of pyridine-based amines highlighted the inhibitory effects on MAO-A and MAO-B. The results indicated that this compound exhibited IC values comparable to known inhibitors, suggesting its potential as a therapeutic agent in managing depression.
Case Study 2: Synthesis and Biological Evaluation
Research involving the synthesis of this compound revealed its utility as a precursor in creating more complex pharmaceutical agents. The synthesis routes included oxidation and reduction reactions, leading to derivatives with enhanced biological activities.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis yield of 3-methoxy-N-(pyridin-2-ylmethyl)propan-1-amine?
Methodological Answer: Synthetic optimization often involves adjusting reaction conditions such as temperature, solvent, and stoichiometry. For example, copper-catalyzed reactions (e.g., using CuCl₂) with ligands like 3-methoxy-N-(pyridin-2-ylmethylene)propan-1-amine have shown improved yields (~85%) under mild conditions (35°C, dimethyl sulfoxide as solvent) . Additionally, purification via chromatography (e.g., ethyl acetate/hexane gradients) and acid-base extraction can enhance purity. Monitoring intermediates using thin-layer chromatography (TLC) and verifying products via HRMS (e.g., [M+H]+ ion analysis) is critical for quality control .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Key techniques include:
- ¹³C NMR : Peaks at δ 58.7 (methoxy group) and 49.5 (amine backbone) confirm substituent positions .
- HRMS : Matching observed [M+H]+ values (e.g., 313.2378) with theoretical calculations (313.2387) validates molecular composition .
- IR Spectroscopy : Absorbance bands for C-O (methoxy, ~1100 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) provide functional group verification .
Q. What solvents are suitable for enhancing the solubility of this compound in biological assays?
Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s amine and methoxy groups. For aqueous compatibility, use buffered solutions (pH 6–8) with co-solvents like ethanol (<5% v/v). Pre-solubilization in DMSO followed by dilution in PBS is common for in vitro studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the methoxy group?
Methodological Answer: SAR studies should compare analogs with substituent variations (e.g., replacing methoxy with ethoxy or hydroxy groups). Biological assays (e.g., receptor binding or enzyme inhibition) can quantify activity differences. For example, κ-opioid receptor (KOR) antagonists with methoxy groups exhibit higher affinity (Kᵢ = 3 nM) compared to non-methoxy analogs . Computational docking (e.g., AutoDock Vina) can model interactions between the methoxy group and receptor residues .
Q. What strategies resolve contradictions in reported biological activity across species (e.g., human vs. rodent models)?
Methodological Answer: Species-specific receptor polymorphisms (e.g., KOR variants) may explain discrepancies. Cross-species comparisons using recombinant receptors in HEK293 cells can isolate binding differences. For example, PF-04455242 shows 10-fold higher affinity for human KOR (3 nM) versus rat (21 nM), attributed to divergent transmembrane domains . Dose-response curves and in vivo pharmacokinetic profiling (e.g., plasma protein binding assays) further clarify interspecies variability .
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
Methodological Answer: Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) effectively separates enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives can resolve enantiomers. For example, (2R)-adamantyl propan-1-amine analogs were isolated using (+)-dibenzoyl-L-tartaric acid, achieving >99% enantiomeric excess (ee) .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular dynamics (MD) simulations model ligand-receptor interactions over time (e.g., binding to KOR’s hydrophobic pocket). Software like Schrödinger Suite or GROMACS is used, with force fields (e.g., CHARMM) parameterized for amine-containing ligands .
Q. How can degradation products be identified during stability studies?
Methodological Answer: Forced degradation under acidic, basic, oxidative, and thermal conditions followed by LC-MS/MS analysis identifies major breakdown products. For example, oxidation of the methoxy group may yield carboxylic acid derivatives, detectable via m/z shifts in HRMS . Stability-indicating HPLC methods (C18 columns, acetonitrile/water gradients) quantify degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
